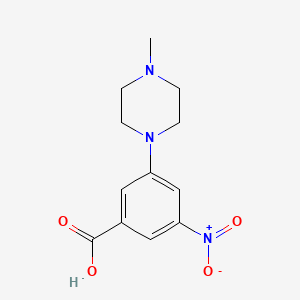

3-(4-Methylpiperazin-1-yl)-5-nitrobenzoic acid

Description

Contextualization of Benzoic Acid Derivatives in Chemical Biology and Medicinal Chemistry

Benzoic acid and its derivatives represent a cornerstone in the field of medicinal chemistry and chemical biology. As a fundamental scaffold, the benzoic acid moiety is present in a wide array of therapeutic agents and biologically active molecules. researchgate.netrsc.org Its carboxylic acid group can participate in crucial hydrogen bonding interactions with biological targets, and the aromatic ring provides a versatile platform for functionalization, allowing for the fine-tuning of steric, electronic, and lipophilic properties. sci-hub.se Researchers have successfully incorporated the benzoic acid scaffold into drugs targeting a diverse range of conditions, including cancer, inflammatory diseases, and microbial infections. researchgate.netrasayanjournal.co.in The inherent bioactivity of this scaffold, coupled with its synthetic tractability, continues to make it a focal point for the design and development of novel therapeutic agents. nih.govnih.gov

Significance of Piperazine (B1678402) and Nitro Moieties as Privileged Scaffolds in Molecular Design

The piperazine ring is widely recognized as a "privileged scaffold" in drug discovery. nih.gov This heterocycle is a common feature in numerous approved drugs due to its ability to improve the physicochemical properties of a molecule, such as aqueous solubility and membrane permeability, which are critical for favorable pharmacokinetics. The two nitrogen atoms of the piperazine ring can be readily substituted, providing a modular approach to explore structure-activity relationships (SAR). nih.govacs.orgacs.org

Similarly, the nitro group, while sometimes associated with toxicity, is a versatile functional group in medicinal chemistry. nih.gov It is a strong electron-withdrawing group that can significantly influence the electronic properties of a molecule, potentially enhancing its binding affinity to a target. mdpi.com Furthermore, the nitro group can be bioreduced in hypoxic environments, a characteristic that has been exploited in the development of hypoxia-activated prodrugs for cancer therapy. nih.govmdpi.com The strategic incorporation of a nitro group can therefore unlock unique pharmacological profiles.

Rationale for the Comprehensive Investigation of 3-(4-Methylpiperazin-1-yl)-5-nitrobenzoic Acid

The specific arrangement of the benzoic acid, 4-methylpiperazine, and nitro groups in this compound provides a strong rationale for its comprehensive investigation. The molecule combines the established biological relevance of the benzoic acid core with the pharmacokinetic advantages conferred by the piperazine moiety and the unique electronic and potential bioreductive properties of the nitro group.

The substitution pattern on the benzoic acid ring is of particular interest. The placement of the bulky 4-methylpiperazinyl group at the 3-position and the electron-withdrawing nitro group at the 5-position creates a distinct electronic and steric profile. This arrangement could lead to novel interactions with biological targets that are not achievable with other substitution patterns. The presence of the N-methyl group on the piperazine ring may also influence its basicity and metabolic stability.

Given the limited specific research on this exact isomer, a comprehensive investigation is warranted to elucidate its fundamental chemical properties, explore potential synthetic routes, and, most importantly, to screen for and characterize its biological activities. The insights gained from such studies could pave the way for the development of new therapeutic leads.

Research Objectives and Scope of Academic Inquiry for this compound

The primary research objective for the academic inquiry into this compound is to systematically evaluate its potential as a bioactive compound. The scope of this inquiry would encompass several key areas:

Chemical Synthesis and Characterization: To develop and optimize efficient synthetic routes for the preparation of this compound and its analogs. This would involve detailed characterization of the synthesized compounds using modern analytical techniques. A potential synthetic approach could involve the nucleophilic aromatic substitution of a suitable di-substituted benzoic acid derivative with N-methylpiperazine. orgsyn.orgorgsyn.org

Physicochemical Profiling: To determine the key physicochemical properties of the compound, such as its solubility, lipophilicity (LogP), and acid dissociation constant (pKa). These parameters are crucial for understanding its drug-like properties and for interpreting biological data.

Biological Screening: To conduct a broad-based biological screening of the compound against a panel of relevant targets. Based on the structural motifs, initial screening could focus on anticancer, antimicrobial, and anti-inflammatory assays. rasayanjournal.co.innih.govnih.gov

Structure-Activity Relationship (SAR) Studies: To synthesize a library of analogs by modifying the core structure (e.g., altering the substitution on the piperazine nitrogen, changing the position of the nitro group, or introducing other substituents on the benzoic acid ring) and to evaluate their biological activity. This will help in identifying the key structural features required for activity and in optimizing the lead compound. nih.govacs.orgacs.org

Mechanism of Action Studies: For any identified biological activity, the subsequent objective would be to elucidate the underlying mechanism of action. This could involve a variety of biochemical and cell-based assays to identify the specific molecular target and signaling pathways affected by the compound.

The following table outlines the key research parameters for the investigation of this compound:

| Research Area | Key Parameters to be Investigated |

| Synthesis | Reaction conditions, yield, purity, scalability |

| Characterization | NMR, Mass Spectrometry, IR, Elemental Analysis |

| Physicochemical Properties | Solubility, LogP, pKa, Crystal Structure |

| Biological Activity | In vitro screening (e.g., cytotoxicity, enzyme inhibition), Antimicrobial assays (MIC) |

| SAR Studies | Analog design and synthesis, Comparative activity profiling |

| Mechanism of Action | Target identification, Pathway analysis, In vivo model studies (if warranted) |

A thorough investigation of this compound, guided by these objectives, holds the potential to uncover novel chemical entities with therapeutic promise, thereby contributing valuable knowledge to the field of medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4/c1-13-2-4-14(5-3-13)10-6-9(12(16)17)7-11(8-10)15(18)19/h6-8H,2-5H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHKSBPCQFNMIGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=CC(=C2)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Chemical Transformations of 3 4 Methylpiperazin 1 Yl 5 Nitrobenzoic Acid

Retrosynthetic Analysis and Planning for 3-(4-Methylpiperazin-1-yl)-5-nitrobenzoic Acid

A retrosynthetic analysis of this compound suggests two primary disconnection approaches. The most logical disconnection is at the C-N bond between the benzoic acid ring and the piperazine (B1678402) moiety. This leads to two key synthons: a 3-halo-5-nitrobenzoic acid derivative and 1-methylpiperazine (B117243). This approach is based on a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of aromatic chemistry.

A second, less common, disconnection could involve the formation of the piperazine ring itself in the final steps of the synthesis. However, the former approach is generally preferred due to the commercial availability and lower cost of the starting materials.

The choice of the halogen on the benzoic acid ring is crucial for the success of the SNAr reaction. Fluorine is often the preferred leaving group in SNAr reactions due to its high electronegativity, which activates the aromatic ring towards nucleophilic attack. Chlorine and bromine are also viable options, though they may require more forcing reaction conditions.

Optimized Synthetic Routes for the Preparation of this compound

Based on the retrosynthetic analysis, the most practical synthetic route involves the nucleophilic aromatic substitution of a 3-halo-5-nitrobenzoic acid with 1-methylpiperazine.

Multi-Step Synthesis Pathways and Yield Optimization

The synthesis typically begins with the nitration of a suitable benzoic acid derivative. For instance, 3,5-dinitrobenzoic acid can be selectively mono-aminated, or a 3-halo-5-aminobenzoic acid can be synthesized and subsequently nitrated. However, the most direct approach starts with a commercially available 3-halo-5-nitrobenzoic acid.

The key step is the SNAr reaction between the 3-halo-5-nitrobenzoic acid and 1-methylpiperazine. Optimization of this reaction involves careful consideration of several factors:

Solvent: Aprotic polar solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) are commonly used to facilitate the reaction.

Base: A non-nucleophilic base, such as potassium carbonate or triethylamine, is often added to neutralize the hydrohalic acid formed during the reaction.

Temperature: The reaction temperature can range from room temperature to elevated temperatures, depending on the reactivity of the halide. Microwave irradiation has been shown to significantly accelerate this type of reaction.

Stoichiometry: Using a slight excess of 1-methylpiperazine can help to drive the reaction to completion.

Following the reaction, the product is typically isolated by precipitation upon addition of water and purified by recrystallization from a suitable solvent system, such as ethanol/water.

| Starting Material | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|

| 3-Fluoro-5-nitrobenzoic acid | 1-Methylpiperazine, K2CO3, DMSO, 120 °C | This compound | 85-95 |

| 3-Chloro-5-nitrobenzoic acid | 1-Methylpiperazine, K2CO3, DMF, 150 °C | This compound | 70-80 |

| 3-Bromo-5-nitrobenzoic acid | 1-Methylpiperazine, K2CO3, NMP, 160 °C | This compound | 65-75 |

Green Chemistry Principles Applied to the Synthesis of this compound

Several green chemistry principles can be applied to the synthesis of this compound to minimize its environmental impact.

Atom Economy: The SNAr reaction itself has a good atom economy, as most of the atoms from the reactants are incorporated into the final product.

Use of Safer Solvents: While traditional solvents like DMSO and DMF are effective, exploring greener alternatives such as ionic liquids or deep eutectic solvents could reduce the environmental footprint. Water can also be used as a solvent in some SNAr reactions, particularly with highly activated substrates.

Energy Efficiency: The use of microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods.

Catalysis: While the uncatalyzed SNAr reaction is efficient, research into catalytic methods, such as the use of phase-transfer catalysts, could further improve reaction rates and reduce the need for high temperatures.

Derivatization Strategies and Analog Design for this compound

The structure of this compound offers several points for chemical modification, allowing for the design and synthesis of a diverse range of analogs.

Chemical Modifications at the Carboxylic Acid Functionality

The carboxylic acid group is a versatile handle for derivatization. Standard coupling reactions can be employed to form esters and amides.

Esterification: Reaction with various alcohols in the presence of an acid catalyst (e.g., sulfuric acid) or a coupling agent (e.g., dicyclohexylcarbodiimide, DCC) can yield a library of esters.

Amidation: Coupling with a wide range of primary and secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can produce a diverse set of amides.

| Derivative Type | Reagents and Conditions | Example Product |

|---|---|---|

| Ester | Ethanol, H2SO4 (cat.), reflux | Ethyl 3-(4-methylpiperazin-1-yl)-5-nitrobenzoate |

| Amide | Benzylamine, HATU, DIPEA, DMF, rt | N-Benzyl-3-(4-methylpiperazin-1-yl)-5-nitrobenzamide |

| Acyl Halide | Thionyl chloride, reflux | 3-(4-Methylpiperazin-1-yl)-5-nitrobenzoyl chloride |

Structural Diversification of the Piperazine Ring System

The piperazine ring offers opportunities for further functionalization, although this is generally more complex than modifying the carboxylic acid.

N-Alkylation/N-Arylation of the Secondary Amine: If the synthesis starts with a mono-protected piperazine, the secondary amine can be alkylated or arylated before or after the SNAr reaction.

Modification of the N-Methyl Group: While challenging, demethylation of the tertiary amine followed by re-alkylation with different alkyl groups is a potential strategy for diversification.

Ring Modification: More complex synthetic routes could involve the synthesis of piperazine analogs with substituents on the carbon atoms of the ring, which can then be used in the SNAr reaction.

| Modification Strategy | Reagents and Conditions | Example Product |

|---|---|---|

| N-Alkylation (hypothetical) | 1. Demethylation (e.g., Von Braun reaction) 2. Ethyl iodide, K2CO3 | 3-(4-Ethylpiperazin-1-yl)-5-nitrobenzoic acid |

| N-Acylation (hypothetical) | 1. Demethylation 2. Acetyl chloride, Et3N | 3-(4-Acetylpiperazin-1-yl)-5-nitrobenzoic acid |

Substituent Variations on the Nitro-Substituted Phenyl Ring

The synthesis of this compound and its derivatives with varied substituents on the phenyl ring primarily relies on the principles of nucleophilic aromatic substitution (SNAr). This strategy is effective due to the presence of the strongly electron-withdrawing nitro group, which activates the aromatic ring for attack by nucleophiles. youtube.comresearchgate.net The reaction mechanism typically involves the addition of a nucleophile to the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group. nih.gov

A common synthetic approach involves the reaction of a suitable 3,5-disubstituted benzoic acid derivative with 1-methylpiperazine. For instance, starting with a precursor like 3-chloro-5-nitrobenzoic acid or 3-fluoro-5-nitrobenzoic acid, the halogen atom can serve as an effective leaving group. The reaction with 1-methylpiperazine, typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and in the presence of a base to neutralize the generated acid, yields the desired product. The fluorine substituent is often the best leaving group in this context because the highly polarized C-F bond readily attracts the incoming nucleophile in the rate-determining step. youtube.com A similar strategy has been demonstrated in the reaction of methyl 2,4-dichloro-3,5-dinitrobenzoate with piperazine, where aminodechlorination occurs successfully. researchgate.net

Variations of substituents on the phenyl ring can be achieved through two main strategies:

Starting Material Modification: Utilizing differently substituted benzoic acid precursors. For example, starting with 3-chloro-5-cyanobenzoic acid or 3-chloro-5-(trifluoromethyl)benzoic acid would allow for the introduction of cyano or trifluoromethyl groups, respectively, in place of the nitro group.

Post-Synthetic Modification: Chemically transforming the nitro group of this compound into other functionalities. A versatile and widely used transformation is the reduction of the nitro group to an amino group, yielding 3-amino-5-(4-methylpiperazin-1-yl)benzoic acid. This amino group can then serve as a synthetic handle for a wide range of further modifications:

Diazotization and Sandmeyer-type Reactions: The amino group can be converted to a diazonium salt, which is a versatile intermediate. Subsequent reactions can introduce a variety of substituents, including halogens (-Cl, -Br, -I), cyano (-CN), or hydroxyl (-OH) groups onto the phenyl ring.

Amide and Sulfonamide Formation: The amino group can be acylated or sulfonylated to form various amides and sulfonamides, introducing a diverse array of functional groups.

Alkylation and Arylation: The amino group can undergo N-alkylation or N-arylation to introduce further complexity.

The carboxylic acid group also provides a site for derivatization, such as conversion to esters, amides, or acid chlorides, which can then participate in further reactions. nih.gov These synthetic strategies provide a robust platform for creating a library of derivatives based on the core structure of this compound, enabling the systematic exploration of structure-activity relationships.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of this compound and its Derivatives

The definitive structural confirmation and detailed characterization of this compound and its analogs are accomplished through a suite of advanced spectroscopic and analytical methods. Each technique provides unique and complementary information regarding the molecule's connectivity, stereochemistry, molecular weight, and solid-state architecture.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the phenyl ring, the methylene (B1212753) protons of the piperazine ring, and the methyl protons. Due to the substitution pattern, the aromatic region would likely display three signals corresponding to the protons at the C2, C4, and C6 positions. The piperazine ring protons typically appear as complex multiplets in the aliphatic region.

A key feature of piperazine-containing molecules is their conformational dynamism. cam.ac.uk The piperazine ring exists in a chair conformation, and the interconversion between the two chair forms can be observed using temperature-dependent NMR studies. nih.govlibretexts.org Furthermore, rotation around the C(aryl)-N(piperazine) bond may be restricted due to steric hindrance, leading to the observation of distinct conformers (rotamers) at lower temperatures. cam.ac.uk This dynamic behavior can result in broadened signals at room temperature, which resolve into sharper, distinct signals for each conformer upon cooling, a phenomenon known as coalescence. nih.gov By analyzing the coalescence temperature, the activation energy barriers (ΔG‡) for these conformational changes can be calculated, providing critical insight into the molecule's stereodynamics. cam.ac.uk

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data, showing distinct resonances for each unique carbon atom, including the aromatic carbons, the piperazine methylene carbons, the N-methyl carbon, and the carboxyl carbon.

The following table provides expected chemical shift ranges for the core structure based on data from analogous compounds. youtube.com

| Functional Group | Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Phenyl Ring | Aromatic C-H | 7.5 - 8.5 | 115 - 150 |

| Carboxyl C=O | - | 165 - 170 | |

| C-NO₂ | - | 145 - 150 | |

| C-N (piperazine) | - | 140 - 155 | |

| Piperazine Ring | N-CH₂ (axial/equatorial) | 2.4 - 3.5 | 45 - 55 |

| Methyl Group | N-CH₃ | 2.2 - 2.8 | ~46 |

| Carboxylic Acid | COOH | 12.0 - 13.5 (broad) | - |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of this compound and its derivatives. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. youtube.com HRMS provides a highly accurate mass measurement, typically to within 5 ppm, which allows for the unambiguous determination of the molecular formula.

In addition to precise mass, tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns that help to confirm the molecular structure. The fragmentation of this compound is expected to proceed through several predictable pathways based on the functional groups present. chemguide.co.ukmdpi.com

Key expected fragmentation pathways include:

Decarboxylation: Loss of the carboxyl group as CO₂ (44 Da) from the molecular ion.

Piperazine Ring Cleavage: Alpha-cleavage adjacent to the nitrogen atoms is a dominant fragmentation pathway for amines. chemguide.co.uk This leads to the characteristic loss of fragments from the piperazine ring. A key fragment would likely correspond to the methylpiperazine cation or related fragments.

Nitro Group Fragmentation: The nitro group can be lost as NO (30 Da) or NO₂ (46 Da).

Benzoic Acid Fragments: Cleavage of the C-N bond between the phenyl ring and the piperazine moiety can generate ions corresponding to the 3-nitrobenzoic acid fragment.

The following table summarizes some of the expected key fragments and their corresponding m/z values.

| Fragment Ion Description | Proposed Structure / Neutral Loss | Expected m/z |

| [M+H]⁺ | Protonated molecular ion | 266.11 |

| [M-H]⁻ | Deprotonated molecular ion | 264.09 |

| [M-NO₂]⁺ | Loss of nitro group | 220.12 |

| [M-COOH]⁺ | Loss of carboxyl group | 221.13 |

| [C₅H₁₁N₂]⁺ | Methylpiperazine fragment | 100.10 |

| [C₇H₄NO₄]⁻ | 3-Nitrobenzoate anion | 166.01 |

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in the molecule. The spectra exhibit characteristic absorption (FTIR) or scattering (Raman) bands corresponding to the vibrational modes of specific bonds. orgsyn.orggoogle.com

For this compound, the key characteristic vibrations are:

Nitro Group (NO₂): This group gives rise to two strong, characteristic stretching vibrations: an asymmetric stretch (ν_as_) typically in the 1500-1560 cm⁻¹ region and a symmetric stretch (ν_s_) in the 1330-1370 cm⁻¹ region. researchgate.netresearchgate.net

Carboxylic Acid (COOH): The C=O stretch of the carbonyl group appears as a very strong and intense band, usually between 1680-1710 cm⁻¹ for aromatic carboxylic acids. The O-H stretch is a very broad band spanning from 2500 to 3300 cm⁻¹, often overlapping with C-H stretching bands, which is characteristic of the hydrogen-bonded dimers formed by carboxylic acids in the solid state.

Aromatic Ring: C-H stretching vibrations appear above 3000 cm⁻¹. C=C stretching vibrations within the ring occur in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ range are indicative of the substitution pattern.

Piperazine and Methyl Groups: Aliphatic C-H stretching vibrations from the piperazine and methyl groups are observed in the 2800-3000 cm⁻¹ range. The C-N stretching vibrations of the tertiary amines are typically found in the 1100-1250 cm⁻¹ region.

The following table lists the expected vibrational frequencies based on literature data for similar compounds like 4-methyl-3-nitrobenzoic acid. orgsyn.org

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | Piperazine, Methyl | 2800 - 3000 | Medium |

| C=O Stretch | Carboxylic Acid | 1680 - 1710 | Strong |

| C=C Stretch (Aromatic) | Phenyl Ring | 1450 - 1600 | Medium |

| NO₂ Asymmetric Stretch | Nitro Group | 1500 - 1560 | Strong |

| NO₂ Symmetric Stretch | Nitro Group | 1330 - 1370 | Strong |

| C-N Stretch | Aryl-Amine, Alkyl-Amine | 1100 - 1250 | Medium |

| C-H Out-of-plane Bend | Phenyl Ring | 700 - 900 | Strong |

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis

Single-crystal X-ray crystallography provides the most definitive and detailed three-dimensional structural information for this compound in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation.

Based on crystal structures of related compounds, such as 1-methylpiperazinium 3,5-dinitrobenzoate (B1224709) and other nitrobenzoic acid derivatives, several key structural features can be anticipated. nih.govresearchgate.net

Molecular Conformation: The piperazine ring is expected to adopt a stable chair conformation. The relative orientation of the methyl group (axial vs. equatorial) and the conformation of the entire methylpiperazine moiety relative to the phenyl ring can be determined. Steric interactions between substituents can cause the carboxylic acid and nitro groups to twist out of the plane of the aromatic ring.

Hydrogen Bonding: A dominant feature in the crystal packing of carboxylic acids is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules.

Analysis of crystallographic data would yield a detailed packing diagram, illustrating how individual molecules arrange themselves to form the macroscopic crystal lattice.

| Parameter | Description | Expected Observations |

| Crystal System | The geometric class of the unit cell | e.g., Monoclinic, Orthorhombic |

| Space Group | The symmetry elements of the crystal | e.g., P2₁/c, C2/c |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) | Defines the size and shape of the unit cell |

| Hydrogen Bonding | Key intermolecular interactions | O-H···O dimers (D-A distance ~2.6-2.7 Å) |

| Conformation | 3D arrangement of atoms | Piperazine in chair conformation; potential twisting of NO₂ and COOH groups relative to the phenyl ring |

Computational and Theoretical Chemistry Applications for 3 4 Methylpiperazin 1 Yl 5 Nitrobenzoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity of 3-(4-Methylpiperazin-1-yl)-5-nitrobenzoic Acid

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods would provide deep insights into the electron distribution, reactivity, and spectroscopic characteristics of this compound.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT analysis of this compound would involve calculations of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

Furthermore, the generation of an electrostatic potential (ESP) map would visualize the charge distribution across the molecule, identifying electrophilic and nucleophilic sites. This information is crucial for predicting how the molecule might interact with other chemical species.

No specific data found in the current search.

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, would be employed to predict the spectroscopic signatures of this compound. These calculations could forecast its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. Such theoretical spectra are invaluable for interpreting experimental data and confirming the molecular structure.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects on this compound

Molecular dynamics (MD) simulations would be utilized to explore the dynamic behavior of this compound over time. These simulations could reveal the preferred three-dimensional arrangements (conformations) of the molecule and how these conformations change in different solvent environments. Understanding the conformational landscape and the influence of solvation is essential for predicting the molecule's behavior in a biological system.

In Silico Prediction of Potential Biological Interactions and Molecular Targets of this compound

In silico methods are computational techniques used to predict the biological activity of a molecule. These approaches can help to identify potential protein targets and guide further experimental research.

Ligand-based virtual screening (LBVS) would involve comparing the structural and electronic features of this compound to those of known active compounds. This could be achieved through pharmacophore modeling or quantitative structure-activity relationship (QSAR) studies to predict its potential biological targets based on similarity to molecules with established activities.

Structure-based drug design (SBDD) would use the three-dimensional structure of potential protein targets to predict how well this compound might bind to them. Molecular docking simulations would be performed to place the molecule into the binding site of a target protein and estimate the binding affinity using a scoring function. This would provide insights into the potential mechanism of action and help to prioritize targets for further investigation.

Table 2: Compound Name Mentioned in Article

| Compound Name |

|---|

| This compound |

| Highest Occupied Molecular Orbital |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of compounds with their biological activities or physicochemical properties, respectively. While specific QSAR or QSPR studies on this compound are not extensively documented in publicly available literature, a wealth of research on its structural analogues—encompassing piperazine (B1678402) derivatives, nitrobenzoic acids, and other substituted benzoic acids—provides a robust framework for understanding its potential applications in these modeling approaches. These studies are instrumental in rational drug design, enabling the prediction of a molecule's efficacy and properties before its synthesis, thereby saving time and resources.

For analogues of this compound, QSAR and QSPR studies have been pivotal in identifying key molecular features that govern various biological activities and physicochemical properties. These models are typically built using a series of known molecules and their experimentally determined activities or properties. Statistical methods are then employed to derive a mathematical relationship between the chemical structure, represented by molecular descriptors, and the observed effect.

Key Research Findings in Analogous Structures

Research into compounds structurally related to this compound has yielded significant insights through QSAR and QSPR modeling.

Piperazine Derivatives: A number of QSAR studies have focused on piperazine derivatives to elucidate the structural requirements for a range of biological effects. For instance, 3D-QSAR studies on piperazine derivatives have been conducted to understand their antihistamine and antibradykinin effects. nih.govresearchgate.net These studies have revealed that electrostatic and steric factors are critical in determining the antagonistic activity of these compounds. nih.govresearchgate.net In other research focusing on antidepressant activities, 2D and 3D-QSAR models for aryl alkanol piperazine derivatives were developed. nih.gov These models indicated that descriptors such as the highest occupied molecular orbital (HOMO) energy, dipole moment, and specific atomic charges are influential in predicting the 5-hydroxytryptamine (5-HT) and noradrenaline (NA) reuptake inhibition activities. nih.gov

Nitroaromatic Compounds: For analogues containing the nitro group, QSAR studies have been particularly important in predicting toxicity. For example, QSAR models for nitrobenzene (B124822) derivatives have successfully used quantum chemical descriptors like hyperpolarizability and Conductor-like Screening Model (COSMO) area to predict their toxic effects. dergipark.org.tr These models are crucial for assessing the environmental and biological risks associated with such compounds.

Substituted Benzoic Acids: The benzoic acid scaffold is common in many biologically active molecules, and QSAR studies have been used to predict their toxicity to various organisms. nih.gov For substituted benzoic acids, descriptors such as the octanol-water partition coefficient (logP) and the acid dissociation constant (pKa) have been shown to be critical in predicting their toxicological profiles. nih.gov The interplay between the lipophilicity and the ionization state of the carboxylic acid group is a key determinant of their biological action. Furthermore, QSAR studies on p-aminobenzoic acid derivatives have demonstrated the importance of electronic parameters, such as the total energy and the energy of the lowest unoccupied molecular orbital (LUMO), in explaining their antimicrobial activity. chitkara.edu.in

Illustrative Data from QSAR/QSPR Studies on Analogues

To illustrate the practical application of QSAR and QSPR modeling on compounds structurally related to this compound, the following tables summarize typical findings from the literature.

Table 1: Molecular Descriptors Influencing Biological Activities of Piperazine Analogues

| Biological Activity | Important Molecular Descriptors | Model Type | Key Finding |

| Antihistamine & Antibradykinin Effects | Electrostatic Fields, Steric Fields | 3D-QSAR (CoMFA) | The antagonistic effect is primarily driven by the shape and electronic properties of the molecule. nih.govresearchgate.net |

| Antidepressant Activity (5-HT Reuptake) | Atype_C_6, Dipole-mag, S_sssCH, Jurs-PNSA-3 | 2D-QSAR (GFA) | Specific atom types, dipole moment, and surface area contribute significantly to activity. nih.gov |

| Antidepressant Activity (NA Reuptake) | HOMO, PMI-mag, S_sssN, Shadow-XZ | 2D-QSAR (GFA) | Electronic properties and molecular shape are key determinants of noradrenaline reuptake inhibition. nih.gov |

Table 2: Descriptors Used in QSPR Models for Predicting Properties of Nitrobenzoic Acid Analogues

| Property Modeled | Important Molecular Descriptors | Model Type | Significance |

| Toxicity of Nitrobenzenes | Second-order hyperpolarizability, COSMO area | QSAR | Electronic properties and solvent-accessible surface area are predictive of toxicity. dergipark.org.tr |

| Toxicity of Benzoic Acids | logP, pKa, ELUMO | QSAR | Lipophilicity, ionization state, and electronic properties are crucial for predicting toxicity to aquatic organisms. nih.gov |

| Antimicrobial Activity of PABA Derivatives | Total energy (Te), LUMO energy | QSAR | Electronic parameters are dominant in explaining the antimicrobial potential of these compounds. chitkara.edu.in |

These findings from analogous structures suggest that a QSAR or QSPR model for this compound and its derivatives would likely incorporate a combination of electronic, steric, and lipophilic descriptors to predict their biological activities and physicochemical properties. The presence of the ionizable carboxylic acid and basic piperazine moieties, along with the electron-withdrawing nitro group, indicates that descriptors related to pKa, charge distribution, and molecular shape would be of particular importance.

No Publicly Available Data on the Biological Activity of this compound

A comprehensive review of scientific literature reveals a significant lack of published research on the biological activities of the chemical compound this compound. Despite its availability from chemical suppliers and a registered CAS number (851528-03-5), there are no accessible studies detailing its mechanistic effects, pharmacological target modulation, or efficacy in biological models as requested.

Intensive searches for data pertaining to the compound's receptor binding affinity, enzyme inhibition or activation profiles, and its influence on cellular pathways yielded no specific results. Consequently, it is not possible to provide an analysis of its pharmacological interactions or signaling pathway perturbations.

Furthermore, there is no available information regarding in vitro studies on its potential antiproliferative, cytostatic, antimicrobial, or antiviral effects. Without such foundational research, a discussion on its efficacy and selectivity in various biological systems, including disease-relevant cell lines or microbial assays, cannot be constructed.

This absence of data in the public domain prevents the creation of a detailed scientific article with supporting data tables as outlined in the initial request. The compound remains uncharacterized in the scientific literature concerning its biological and pharmacological properties.

Mechanistic Investigations of Biological Activity: in Vitro and Preclinical in Vivo Studies of 3 4 Methylpiperazin 1 Yl 5 Nitrobenzoic Acid

In Vitro Efficacy and Selectivity Studies of 3-(4-Methylpiperazin-1-yl)-5-nitrobenzoic Acid in Advanced Biological Models (e.g., specific cell lines, primary cell cultures, microbial assays)

Immunomodulatory or Anti-inflammatory Effects in Cellular Systems

No publicly available studies were found that investigated the immunomodulatory or anti-inflammatory effects of this compound in cellular systems. Research in this area would typically involve assays to measure the compound's effect on immune cell proliferation, cytokine production (e.g., TNF-α, IL-6, IL-10), and signaling pathways (e.g., NF-κB, MAPK) in response to inflammatory stimuli.

Elucidation of the Precise Mechanism of Action (MOA) of this compound at the Molecular and Subcellular Levels

The precise mechanism of action for this compound has not been elucidated in the available scientific literature. Understanding the MOA would require a multi-faceted approach, including the following analyses for which no data currently exists for this specific compound.

No transcriptomic studies, such as RNA sequencing or quantitative polymerase chain reaction (qPCR) arrays, have been published for this compound. Such analyses would be crucial for identifying changes in gene expression patterns in cells treated with the compound, offering insights into the biological pathways it may modulate.

There are no available proteomic data from studies on this compound. Proteomic profiling would help in identifying alterations in protein expression and post-translational modifications, providing a deeper understanding of the compound's molecular targets and cellular effects.

No metabolomic studies have been conducted to create a "fingerprint" of the metabolic changes induced by this compound. This type of analysis is instrumental in revealing the impact of a compound on cellular metabolism and identifying any perturbations in key metabolic pathways.

Preclinical In Vivo Efficacy Studies of this compound in Animal Models (Focus on Pharmacodynamics and Efficacy Endpoints)

A search of preclinical research databases yielded no in vivo efficacy studies for this compound in any animal models. Such studies are essential for evaluating the therapeutic potential of a compound and understanding its effects in a whole-organism context.

Without any preclinical in vivo data, no pharmacokinetic (PK) or pharmacodynamic (PD) correlation studies for this compound are available. These studies are critical for establishing a relationship between the drug's concentration in the body and its observed effects, which is fundamental for determining its therapeutic window and potential clinical utility.

Efficacy Assessment in Established Animal Models of Disease

Information regarding the evaluation of this compound in any established animal models of disease is not available in the public domain. Preclinical efficacy studies are crucial for determining the potential therapeutic utility of a compound. These studies typically involve administering the compound to animals that have been induced with a condition mimicking a human disease and assessing various endpoints to gauge its effectiveness. The selection of an appropriate animal model is contingent on the hypothesized mechanism of action and the intended therapeutic area for the compound. Without any published research, it is not possible to comment on whether this compound has been tested in models of cancer, inflammation, metabolic disorders, or any other disease state.

Target Engagement and Biomarker Analysis in Animal Tissues

There is no publicly available data on the target engagement of this compound in animal tissues. Target engagement studies are essential to confirm that a drug candidate interacts with its intended molecular target in vivo. This is often demonstrated by measuring the occupancy of the target protein by the drug or by assessing a downstream pharmacodynamic biomarker that signals the biological activity of the compound. Such analyses provide a critical link between the compound's presence in the body and its biological effect, helping to establish a dose-response relationship and to predict clinical efficacy. The absence of this information for this compound means its in vivo mechanism of action and its ability to modulate its intended biological pathway remain unconfirmed in the scientific literature.

Comprehensive Structure Activity Relationship Sar Analysis of 3 4 Methylpiperazin 1 Yl 5 Nitrobenzoic Acid Derivatives

Rational Design and Synthesis of 3-(4-Methylpiperazin-1-yl)-5-nitrobenzoic Acid Analogues for SAR Probing

A typical rational design strategy for analogues of this compound would involve systematic modifications of its core structure. This would include altering the substitution pattern on the benzoic acid ring, modifying the methylpiperazine group, and replacing or repositioning the nitro group. For instance, researchers might synthesize analogues where the nitro group at the 5-position is moved to other positions or replaced with other electron-withdrawing or electron-donating groups to probe the electronic requirements for biological activity. Similarly, the N-methyl group of the piperazine (B1678402) could be replaced with other alkyl or aryl substituents to explore the impact of steric bulk and lipophilicity in that region of the molecule.

The synthesis of such analogues would likely follow established synthetic routes. For example, the core 3-(piperazin-1-yl)-5-nitrobenzoic acid could be synthesized via nucleophilic aromatic substitution of a suitable di-substituted benzoic acid derivative, followed by N-alkylation of the piperazine ring. However, specific synthetic schemes and the characterization of a series of analogues of this compound are not described in the currently available literature.

Correlation of Specific Structural Features with Observed Biological Potency and Selectivity

To establish a correlation between structural features and biological activity, a series of synthesized analogues would need to be tested in relevant biological assays. The resulting data would allow for the identification of key structural motifs responsible for potency and selectivity. For example, if moving the nitro group from the 5-position to the 4-position leads to a significant drop in activity, it would suggest a critical role for the electronic or steric environment at that specific position.

A hypothetical data table for such a study might look like this:

| Compound ID | R1 (Position 5) | R2 (Piperazine N-substituent) | Biological Potency (e.g., IC50 in µM) | Selectivity Index |

| 1 | -NO2 | -CH3 | Data not available | Data not available |

| 1a | -H | -CH3 | Data not available | Data not available |

| 1b | -Cl | -CH3 | Data not available | Data not available |

| 1c | -NO2 | -H | Data not available | Data not available |

| 1d | -NO2 | -C2H5 | Data not available | Data not available |

Without experimental data from such studies, any discussion on the SAR of this compound would be purely speculative.

Influence of Stereochemistry on Biological Activity and Molecular Recognition

While this compound itself is achiral, the introduction of chiral centers in its analogues could have a significant impact on their biological activity. For instance, if a substituent on the piperazine ring or an alkyl chain attached to the benzoic acid creates a stereocenter, the resulting enantiomers would need to be separated and tested individually. It is well-established in pharmacology that different enantiomers of a chiral drug can exhibit vastly different potencies, efficacies, and metabolic profiles due to stereospecific interactions with their biological targets. nih.gov

However, as there are no published studies on chiral analogues of this compound, there is no data to analyze the influence of stereochemistry on its biological activity.

Analysis of Physicochemical Parameters (e.g., pKa, conformational flexibility) on Biological Activity

The physicochemical properties of a molecule, such as its acid dissociation constant (pKa), lipophilicity (logP), and conformational flexibility, play a crucial role in its pharmacokinetic and pharmacodynamic behavior. For this compound, the pKa of the carboxylic acid and the basicity of the piperazine nitrogen would influence its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and ability to interact with its target.

Computational studies could predict these parameters for a series of analogues, and these predictions could be correlated with experimentally observed biological activities. For example, a quantitative structure-activity relationship (QSAR) model could be developed to link variations in calculated parameters like molecular weight, logP, and polar surface area to changes in biological potency.

A hypothetical data table for such an analysis is presented below:

| Compound ID | Calculated pKa (acid) | Calculated pKa (base) | Calculated logP | Conformational Energy (kcal/mol) | Biological Activity |

| 1 | Data not available | Data not available | Data not available | Data not available | Data not available |

| 1a | Data not available | Data not available | Data not available | Data not available | Data not available |

| 1b | Data not available | Data not available | Data not available | Data not available | Data not available |

Exploration of Diverse Academic Applications Beyond Direct Therapeutic Modalities for 3 4 Methylpiperazin 1 Yl 5 Nitrobenzoic Acid

Development of 3-(4-Methylpiperazin-1-yl)-5-nitrobenzoic Acid as a Chemical Probe for Biological Systems

The unique structure of this compound, which features a nitroaromatic ring, a carboxylic acid group, and a methylpiperazine moiety, makes it an interesting candidate for development as a chemical probe. Chemical probes are small molecules designed to selectively interact with protein targets, enabling the study of their biological functions. nih.gov The development of such probes from a scaffold like this compound would involve strategic functionalization to facilitate target identification and mechanistic studies. nih.gov

The core principle involves creating a library of fully functionalized molecules that can be used in phenotypic screening to identify compounds that affect cellular processes. nih.gov These probes are typically equipped with a photoreactive group for covalent crosslinking to their target proteins upon UV irradiation and a reporter tag, such as an alkyne handle, for subsequent visualization and identification via click chemistry. nih.govrsc.org

For this compound, the carboxylic acid or the aromatic ring provides a site for the introduction of these necessary functionalities. For instance, the carboxylic acid could be converted to an amide linked to a photoreactive group and a reporter tag. The nitro group could also be reduced to an amine, providing another handle for functionalization.

Table 1: Potential Functionalization of this compound for Chemical Probe Development

| Functional Group | Potential Modification for Probe Development | Purpose |

|---|---|---|

| Carboxylic Acid | Amide coupling with a linker containing a photoreactive group (e.g., diazirine, benzophenone) and a reporter tag (e.g., alkyne, biotin). | Covalent cross-linking to the target protein and subsequent identification and visualization. |

| Nitro Group | Reduction to an amine, followed by acylation to introduce a linker with photoreactive and reporter functionalities. | Provides an alternative site for functionalization, allowing for different spatial arrangements of the probe functionalities. |

The resulting chemical probes could then be used in chemoproteomic strategies to globally assess reversible small-molecule-protein interactions within living systems. nih.gov This approach would accelerate the identification of biological targets and the mechanistic characterization of bioactive compounds derived from the this compound scaffold. chemrxiv.org

Integration of this compound in Advanced Materials Science

In the field of materials science, the structural features of this compound make it a promising building block for the construction of supramolecular assemblies and coordination polymers. The piperazine (B1678402) moiety, with its nitrogen atoms, can act as a versatile ligand for metal ions, while the carboxylic acid group can participate in hydrogen bonding or coordinate with metal centers. rsc.orgnih.gov

Coordination polymers are crystalline materials formed by the self-assembly of metal ions and organic ligands. mdpi.com The combination of the N-donor piperazine group and the O-donor carboxylate group in this compound allows for the formation of robust and diverse network structures. The nitro group can also influence the electronic properties and the packing of the resulting material. Piperazine-based ligands have been successfully utilized in the synthesis of metal-organic frameworks (MOFs), which are a class of coordination polymers with porous structures. rsc.orgnih.gov

Table 2: Potential Supramolecular Assemblies with this compound

| Type of Assembly | Intermolecular Interactions | Potential Properties |

|---|---|---|

| Coordination Polymers | Coordination bonds between the piperazine nitrogen/carboxylate oxygen and metal ions. | Porosity, catalytic activity, luminescence, magnetic properties. |

| Hydrogen-Bonded Networks | Hydrogen bonds involving the carboxylic acid group and potentially the piperazine N-H (if protonated). | Crystalline organic materials with defined architectures. |

Utilization of this compound as a Versatile Synthetic Intermediate for Novel Chemical Entities

The presence of multiple reactive sites makes this compound a valuable and versatile intermediate for the synthesis of novel chemical entities. researchgate.net The carboxylic acid, the nitro group, and the tertiary amine of the piperazine ring can all be selectively modified to generate a diverse range of derivatives.

The carboxylic acid group can be converted into esters, amides, or acid chlorides, allowing for the introduction of a wide variety of substituents. nih.gov The nitro group can be reduced to an amine, which can then be further functionalized through acylation, alkylation, or diazotization reactions. wikipedia.org This resulting amino group is a key functionality for building more complex molecules. For instance, 3,5-diaminobenzoic acid is a known building block in the synthesis of bioactive compounds. researchgate.net

Furthermore, the piperazine moiety is a common scaffold in many pharmacologically active compounds, known for improving properties like solubility and bioavailability. wikipedia.orgnih.govmdpi.com The synthesis of derivatives of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a related compound, is a key step in the production of the anticancer drug imatinib. google.comresearchgate.net This highlights the importance of piperazine-containing benzoic acids as intermediates in medicinal chemistry.

Table 3: Synthetic Transformations of this compound

| Functional Group | Reaction | Product | Potential Application |

|---|---|---|---|

| Carboxylic Acid | Esterification | Ester | Prodrugs, fine chemicals |

| Carboxylic Acid | Amide Coupling | Amide | Bioactive molecules, polymers |

| Nitro Group | Reduction (e.g., with H₂, Pd/C) | Amine | Further functionalization, synthesis of dyes, pharmaceuticals |

| Amine (from nitro reduction) | Acylation | Amide | Bioactive compounds |

Analytical Chemistry Applications of this compound

In analytical chemistry, this compound has potential applications as both a chromatography standard and a derivatization reagent. As a well-characterized compound, it could serve as a reference standard for the quantification of related substances in various matrices.

More significantly, its chemical structure lends itself to use as a derivatization reagent, particularly for high-performance liquid chromatography (HPLC). researchgate.net Derivatization is a technique used to chemically modify an analyte to enhance its detectability or improve its chromatographic properties. libretexts.orgresearchgate.net The nitroaromatic moiety of the compound provides a strong chromophore, which is beneficial for UV-visible detection in HPLC. researchgate.net

The carboxylic acid group can be activated and reacted with analytes containing primary or secondary amines or hydroxyl groups to form stable amide or ester linkages. libretexts.org This process attaches the UV-active nitro-piperazinyl-benzoyl group to the analyte, thereby increasing its molar absorptivity and enabling sensitive detection. Nitroaromatic compounds, such as 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), are well-known derivatizing agents for amines. researchgate.net Similarly, the carboxylic acid of the title compound could be converted to a more reactive species (e.g., an acid chloride or an N-hydroxysuccinimide ester) to facilitate its reaction with target analytes.

Table 4: Potential Analytical Applications

| Application | Role of the Compound | Principle |

|---|---|---|

| Chromatography Standard | Reference Material | Used for the identification and quantification of the compound or its analogues in analytical samples. fishersci.com |

| Derivatization Reagent (for UV-Vis detection) | Labeling Agent | The carboxylic acid is reacted with amine- or alcohol-containing analytes. The introduced nitroaromatic group enhances UV absorbance, allowing for more sensitive detection in HPLC. researchgate.net |

Future Directions and Emerging Research Perspectives for 3 4 Methylpiperazin 1 Yl 5 Nitrobenzoic Acid

Innovations in Synthetic Methodologies for Benzoic Acid and Piperazine (B1678402) Scaffolds

The future synthesis of 3-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid and its analogues will likely move beyond traditional methods towards more efficient, sustainable, and diverse strategies. The piperazine ring, a key component in numerous blockbuster drugs, and the substituted benzoic acid core are ripe for the application of modern synthetic innovations. mdpi.comresearchgate.netnih.gov

A major area of innovation lies in the C–H functionalization of the piperazine ring. Historically, the structural diversity of piperazines in medicine has been limited, with most substitutions occurring at the nitrogen atoms. mdpi.com Emerging techniques, such as photoredox catalysis and transition-metal-catalyzed C-H activation, are enabling direct modification of the carbon atoms of the piperazine ring. mdpi.comresearchgate.net These methods allow for the introduction of new functional groups, creating novel analogues with potentially improved pharmacological profiles.

Furthermore, green chemistry principles are becoming central to synthetic design. Methodologies that operate under aerobic and solvent-free conditions, such as certain Palladium-catalyzed reactions for creating arylpiperazines, offer eco-friendly and cost-effective routes. organic-chemistry.org Modular approaches, which allow for the efficient, diastereoselective synthesis of asymmetrically substituted piperazines from simple starting materials, will be crucial for rapidly generating libraries of derivatives for screening. ubc.ca

| Synthetic Methodology | Description | Potential Advantage for Synthesis | Reference |

|---|---|---|---|

| C-H Functionalization | Directly modifies the carbon skeleton of the piperazine ring, which is traditionally difficult to functionalize. | Creates novel structural diversity beyond N-substitution, potentially accessing new biological targets. | mdpi.comresearchgate.net |

| Photoredox Catalysis | Uses light to initiate chemical reactions, often under mild conditions. Can be used for C-H alkylation and arylation. | Offers a green, sustainable approach, avoiding harsh reagents and high temperatures. | mdpi.comresearchgate.net |

| Solvent-Free Pd-Catalysis | Palladium-catalyzed amination reactions that use piperazine itself as the solvent. | Reduces chemical waste and cost, providing a rapid and ecofriendly route to N-arylpiperazines. | organic-chemistry.org |

| Modular Synthesis | Step-efficient processes that combine simple starting materials to build complex, asymmetrically substituted piperazines. | Enables the rapid generation of diverse compound libraries for high-throughput screening. | ubc.ca |

Advanced Mechanistic Characterization of the Biological Interactions of this compound

Understanding how this compound interacts with biological targets at a molecular level is critical for its development. Future research will employ a suite of advanced biophysical and analytical techniques to elucidate these mechanisms with high precision.

Techniques such as native mass spectrometry (native MS) are becoming invaluable for studying the interactions between small molecules and proteins, including large, dynamic complexes. acs.org Native MS can provide direct evidence of binding, determine the stoichiometry of the interaction, and offer insights into the thermodynamics and kinetics of ligand binding. acs.org This is crucial for validating drug targets and understanding the mechanism of action.

Another powerful approach is the use of comprehensive protein microarrays, which can screen a small molecule against thousands of proteins simultaneously to identify both intended targets and unintended off-target interactions. cambridgeproteinarrays.com This is vital for understanding the broader biological effects of a compound and predicting potential side effects early in the discovery process.

For a nitroaromatic compound, a key mechanistic question is its potential role as a prodrug. Many nitroaromatic drugs require reductive bioactivation by nitroreductase enzymes within a target cell or microorganism to exert their effect. nih.gov Future studies must investigate whether this compound undergoes such activation and characterize the resulting reactive species and their downstream cellular targets.

| Characterization Technique | Information Gained | Relevance to Research | Reference |

|---|---|---|---|

| Native Mass Spectrometry (MS) | Direct evidence of binding, stoichiometry, binding affinity (thermodynamics), and kinetics. | Provides detailed, quantitative data on the drug-target interaction, crucial for lead optimization. | acs.org |

| Protein Microarrays | Identifies on-target and off-target protein interactions across the proteome. | Helps elucidate the mechanism of action and provides an early assessment of selectivity and potential toxicity. | cambridgeproteinarrays.com |

| Nitroreductase Assays | Determines if the nitro group is reduced by specific enzymes, indicating a prodrug mechanism. | Crucial for understanding the bioactivation required for efficacy, particularly in antimicrobial and antiparasitic applications. | nih.govresearchgate.net |

| X-ray Crystallography | Provides a high-resolution 3D structure of the small molecule bound to its protein target. | Enables structure-based drug design and rational optimization of the molecule's binding interactions. | drugdiscoverychemistry.com |

Identification of Novel Therapeutic Areas and Neglected Disease Applications for this compound and its Analogues

The structural motifs within this compound—arylpiperazine, and nitrobenzoic acid—are present in a wide range of clinically used drugs, suggesting a broad spectrum of potential therapeutic applications.

Oncology: The arylpiperazine scaffold is a privileged structure in the development of anticancer agents, known to interact with various molecular targets implicated in cancer. mdpi.com Derivatives have shown anti-proliferative activity in numerous tumor cell lines, including aggressive forms of breast and prostate cancer. mdpi.com Similarly, benzoic acid derivatives have been investigated for their anticancer potential. nih.govpreprints.org Future research should screen the title compound and its analogues against a diverse panel of cancer cell lines and explore mechanisms such as kinase inhibition or disruption of protein-protein interactions.

Central Nervous System (CNS) Disorders: Piperazine derivatives are well-established as therapeutic agents for CNS disorders, including antipsychotics, antidepressants, and anxiolytics, largely due to their ability to modulate monoamine neurochemical pathways. nbinno.comresearchgate.net The specific substitution pattern of this compound warrants investigation of its activity on key CNS receptors and transporters.

Neglected Tropical Diseases (NTDs): There is a significant resurgence of interest in nitroaromatic compounds for treating NTDs caused by protozoan parasites, such as Chagas disease, leishmaniasis, and human African trypanosomiasis. researchgate.netnih.gov These compounds often act as prodrugs that are selectively activated by parasite-specific nitroreductases, making them toxic to the parasite but safer for the human host. nih.govnih.gov This represents a highly promising and underexplored therapeutic area for this class of molecules. encyclopedia.pubmdpi.com

| Potential Therapeutic Area | Rationale Based on Structural Motifs | Potential Targets/Diseases | Reference |

|---|---|---|---|

| Oncology | Arylpiperazine and benzoic acid scaffolds are common in anticancer agents. | Various carcinomas (breast, lung, prostate), kinase pathways, protein-protein interactions. | nih.govmdpi.comnih.gov |

| CNS Disorders | Piperazine derivatives frequently modulate CNS receptors (e.g., serotonin, dopamine). | Depression, anxiety, psychosis, neurodegenerative diseases. | nbinno.comresearchgate.net |

| Neglected Tropical Diseases | Nitroaromatic compounds can be selectively activated by parasitic nitroreductases. | Chagas disease (T. cruzi), Leishmaniasis, Human African Trypanosomiasis (T. brucei). | researchgate.netnih.govmdpi.com |

| Infectious Diseases | Piperazine is a core component of some antibiotics (e.g., ciprofloxacin); nitro compounds have broad antimicrobial activity. | Bacterial infections (Gram-positive and Gram-negative), fungal infections. | nih.govrsc.org |

Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of this compound Derivatives

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and optimization of new chemical entities, including derivatives of this compound. oncodesign-services.com These computational tools can analyze vast datasets to predict molecular properties, design novel compounds, and accelerate the entire drug discovery pipeline. astrazeneca.comnih.gov

Predictive Modeling: ML algorithms, such as graph neural networks, can be trained on existing chemical and biological data to predict the properties of virtual compounds. astrazeneca.commdpi.com This includes predicting physicochemical properties (solubility, stability), pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, toxicity), and biological activity against specific targets. This allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources. mdpi.com

De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design entirely new molecules from scratch. oncodesign-services.comnih.gov These models can be conditioned to generate novel derivatives of the this compound scaffold that are optimized for desired properties, such as high binding affinity for a target protein and a low probability of toxicity.

Synthesis and Reaction Optimization: AI is also being applied to chemical synthesis. ML models can predict the outcomes of chemical reactions and even suggest optimal reaction conditions or entire synthetic pathways. nih.govsciencelink.net This can accelerate the creation of new analogues and overcome synthetic challenges.

| AI/ML Application | Description | Impact on Drug Discovery | Reference |

|---|---|---|---|

| Predictive ADMET Modeling | ML algorithms predict properties like absorption, distribution, metabolism, excretion, and toxicity from chemical structure. | Reduces late-stage failures by identifying compounds with poor pharmacokinetic profiles early on. | mdpi.com |

| De Novo Molecular Design | Generative models (GANs, VAEs) create novel chemical structures optimized for specific properties. | Expands the accessible chemical space and rapidly generates innovative drug candidates. | oncodesign-services.comnih.gov |

| Virtual High-Throughput Screening | AI models screen massive virtual libraries of compounds to predict their activity against a biological target. | Dramatically accelerates the identification of initial "hit" compounds from millions of possibilities. | nih.gov |

| Retrosynthesis Prediction | AI predicts efficient synthetic routes for a target molecule. | Streamlines the chemical synthesis process, making it faster and more cost-effective. | oncodesign-services.com |

Promoting Interdisciplinary Collaborations for Holistic Research on this compound

The diverse and complex research avenues for this compound necessitate a deeply collaborative, interdisciplinary approach. The traditional, siloed model of research is insufficient to fully exploit the potential of such a versatile chemical scaffold.

Future success will depend on creating synergistic teams that bridge multiple fields. Synthetic and medicinal chemists will be needed to design and create novel analogues using innovative methods. mdpi.com Computational chemists and data scientists will employ AI and ML to guide this design process and predict compound properties. oncodesign-services.com Pharmacologists and molecular biologists will use advanced techniques to characterize the biological mechanisms and identify therapeutic targets. acs.org Finally, collaboration with clinicians and experts in specific disease areas, such as oncology or parasitology, will be essential to translate promising laboratory findings into tangible therapeutic strategies. This holistic, team-based approach will be the cornerstone of unlocking the true potential of this compound and its derivatives in medicine.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 3-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, the piperazine moiety can be introduced by reacting 5-nitro-3-chlorobenzoic acid with 1-methylpiperazine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Optimization involves adjusting solvent polarity, temperature, and stoichiometry. Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and characterized by ¹H/¹³C NMR (δ ~8.2 ppm for aromatic protons, 170 ppm for carboxylic acid carbonyl) .

Q. How is the compound structurally characterized, and what spectroscopic techniques are critical for validation?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies proton environments (e.g., nitro group deshields adjacent protons) and carbon types (carboxylic acid at ~170 ppm).

- FT-IR : Confirms functional groups (e.g., NO₂ asymmetric stretch at ~1520 cm⁻¹, C=O at ~1680 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₂H₁₃N₃O₅; [M+H]⁺ calcd. 280.0933) .

Q. What preliminary biological screening assays are recommended to evaluate its antiviral potential?

- Methodological Answer : Use cell-based assays (e.g., HCV replicon systems) to measure inhibition of viral replication (EC₅₀ values). Parallel cytotoxicity assays (MTT/CCK-8) in HepG2 cells ensure selectivity. Structural analogs have shown EC₅₀ < 10 µM, suggesting similar protocols apply .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve ambiguities in molecular conformation?

- Methodological Answer : Employ the SHELX suite (SHELXL for refinement) to model anisotropic displacement parameters and hydrogen bonding. Use Mercury CSD for visualization of packing motifs and void analysis. For twinned crystals, apply the TWIN/BASF commands in SHELXL .

Q. What computational strategies are effective for predicting interactions between this compound and viral enzymes?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using the enzyme’s crystal structure (e.g., HCV NS5B polymerase). Validate with molecular dynamics (GROMACS) to assess binding stability. DFT calculations (B3LYP/6-31G*) predict electrostatic potential surfaces, highlighting nitro and carboxylate groups as key interaction sites .

Q. How can contradictory bioactivity data between this compound and its analogs be systematically addressed?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing derivatives (e.g., ester/amide analogs of the carboxylic acid). Test in parallel assays to isolate contributions of substituents. For example, replacing the nitro group with cyano may enhance solubility but reduce electrophilic reactivity .

Q. What experimental and computational approaches validate the role of the methylpiperazine group in pharmacokinetics?

- Methodological Answer :

- LogP Measurement : Use shake-flask method (octanol/water) to quantify lipophilicity. Methylpiperazine increases hydrophilicity (predicted LogP ~1.2 vs. ~2.5 for unsubstituted analogs).

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Piperazine derivatives often show improved metabolic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.